iron(3+);oxalate;hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

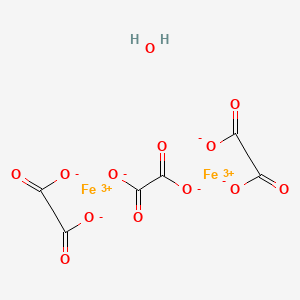

iron(3+);oxalate;hydrate, also known as iron (III) oxalate, is an inorganic compound with the formula Fe₂(C₂O₄)₃. It is a coordination polymer with varying degrees of hydration. The compound appears as a pale yellow solid in its anhydrous form and as a lime green solid in its hexahydrate form . This compound is slightly soluble in water and is odorless .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

iron(3+);oxalate;hydrate can be synthesized by reacting iron (III) hydroxide with oxalic acid. The reaction is as follows :

[ 2Fe(OH)₃ + 3H₂C₂O₄ → Fe₂(C₂O₄)₃ + 6H₂O ]

In this reaction, iron (III) hydroxide reacts with oxalic acid to form ferric oxalate and water. The reaction typically occurs under controlled conditions to ensure the complete formation of ferric oxalate.

Industrial Production Methods

Industrial production of ferric oxalate often involves the use of ferric chloride and potassium oxalate. The process includes dissolving ferric chloride in water, followed by the addition of potassium hydroxide to form ferric hydroxide. This ferric hydroxide is then reacted with oxalic acid to produce ferric oxalate .

Analyse Des Réactions Chimiques

Formation Reactions

Iron(III) oxalate complexes form through controlled reactions between Fe³⁺ salts and oxalate sources:

Reaction with Potassium Oxalate

Hydrated iron(III) chloride reacts with potassium oxalate monohydrate to form potassium trisoxalatoferrate(III) trihydrate:

text3 K₂C₂O₄·H₂O (aq) + FeCl₃·6H₂O (aq) → K₃[Fe(C₂O₄)₃]·3H₂O (aq) + 3 KCl (aq) + 6 H₂O (l)

-

Mechanism : Fe³⁺ ions in solution coordinate with three bidentate oxalate ligands (C2O42−), forming the octahedral [Fe(C₂O₄)₃]³⁻ complex .

Reaction with Oxalic Acid

Iron(III) hydroxide reacts with oxalic acid to produce hydrated ferric oxalate:

text2 Fe(OH)₃ + 3 H₂C₂O₄ → Fe₂(C₂O₄)₃·4 H₂O + 6 H₂O

-

Product Structure : The tetrahydrate (Fe2(C2O4)3⋅4H2O) consists of octahedral Fe³⁺ centers bridged by oxalate ligands, with lattice water between polymeric chains .

Hydrolysis and pH-Dependent Behavior

Aquo complexes of Fe³⁺ undergo stepwise hydrolysis, lowering solution pH and forming insoluble hydroxides:

text[Fe(H₂O)₆]³⁺ ⇌ [Fe(H₂O)₅OH]²⁺ + H⁺ [Fe(H₂O)₅OH]²⁺ ⇌ [Fe(H₂O)₄(OH)₂]⁺ + H⁺ 2 [Fe(H₂O)₄(OH)₂]⁺ ⇌ [Fe₂(H₂O)₈(OH)₂]⁴⁺ + 2 H₂O

-

Outcome : Hydrolysis culminates in precipitation of iron(III) oxide-hydroxide (FeO(OH)) .

-

Stabilization : Chelators like EDTA or citrate inhibit hydrolysis by forming stable soluble complexes (e.g., [Fe(EDTA)]⁻) .

| Hydrolysis Step | pH Range | Dominant Species |

|---|---|---|

| Initial proton loss | 1–2 | [Fe(H₂O)₅OH]²⁺ |

| Dimerization | 2–3 | [Fe₂(H₂O)₈(OH)₂]⁴⁺ |

| Precipitation | >3 | FeO(OH)·nH₂O |

Ligand Substitution Reactions

The labile aquo ligands in Fe³⁺ complexes enable ligand-exchange reactions:

Thiocyanate Complexation

Thiocyanate (SCN−) displaces water ligands, producing a vivid color change:

text[Fe(H₂O)₆]³⁺ + SCN⁻ ⇌ [Fe(SCN)(H₂O)₅]²⁺ + H₂O

Redox Reactivity

Iron(III) oxalate participates in electron-transfer processes:

Applications De Recherche Scientifique

Analytical Chemistry

Iron(III) Oxalate as a Reducing Agent

Iron(III) oxalate is frequently utilized as a reducing agent in analytical chemistry. It can reduce metal ions in solution to their lower oxidation states, facilitating the analysis of various compounds. For instance, it is used in the determination of iron content in samples through spectrophotometric methods.

Case Study: Determination of Iron Content

A study demonstrated the effectiveness of iron(III) oxalate in quantifying iron concentrations in environmental samples. The method involved the reduction of iron(III) to iron(II), followed by complexation with 1,10-phenanthroline, yielding a colorimetric response proportional to the iron concentration.

Photochemical Applications

Photodissociation and Environmental Impact

Research indicates that iron(III) oxalate can undergo photodissociation under UV light, leading to the formation of volatile organic compounds. This property is significant in atmospheric chemistry, where it may contribute to secondary organic aerosol formation.

Data Table: Photodissociation Products

| Light Source | Reaction Conditions | Products Observed |

|---|---|---|

| UV Light | Aqueous solution | Volatile aldehydes |

| Visible Light | Aqueous solution | Hydroxyl radicals |

Material Science

Synthesis of Thin Films

Iron(III) oxalate hexahydrate has been explored for its potential in creating electronic and optoelectronic thin films. Its ability to form stable complexes makes it suitable for applications in sensors and photovoltaic devices.

Case Study: Thin Film Fabrication

In a study focused on thin film deposition, researchers utilized iron(III) oxalate as a precursor for creating iron oxide films via thermal decomposition. The resulting films exhibited promising electrical properties suitable for use in solar cells.

Coordination Chemistry

Formation of Coordination Complexes

Iron(III) oxalate serves as a precursor for various coordination compounds. It can form stable complexes with ligands such as ammonia and phosphines, which are essential in catalysis and materials synthesis.

Data Table: Coordination Complexes Derived from Iron(III) Oxalate

| Complex Name | Ligand Type | Stability Constant (log K) |

|---|---|---|

| Tris(oxalato)ferrate(III) | Oxalate | 9.5 |

| Ferric ammonium oxalate | Ammonia | 8.0 |

Biomedical Applications

Potential Antimicrobial Properties

Recent studies suggest that iron(III) oxalate exhibits antimicrobial activity against certain bacterial strains. This property could be harnessed in developing new antimicrobial agents.

Case Study: Antimicrobial Testing

In laboratory tests, iron(III) oxalate demonstrated significant inhibition of bacterial growth in cultures of E. coli and Staphylococcus aureus. Further research is needed to explore its mechanism and efficacy as an antimicrobial agent.

Mécanisme D'action

The mechanism of action of ferric oxalate involves intramolecular electron transfer from the oxalate ligand to the iron center. This process occurs on a sub-picosecond timescale, resulting in the formation of iron (II) complexes and the dissociation of oxidized oxalate to form free solvated carbon dioxide . The electron transfer and subsequent reactions are crucial for its applications in photolysis and catalysis.

Comparaison Avec Des Composés Similaires

iron(3+);oxalate;hydrate can be compared with other iron oxalates, such as:

Ferrous Oxalate (FeC₂O₄): Unlike ferric oxalate, ferrous oxalate contains iron in the +2 oxidation state and is used in different applications.

Potassium Ferrioxalate (K₃[Fe(C₂O₄)₃]): This compound is a salt of ferric oxalate and is known for its use in photochemical reactions.

Sodium Ferrioxalate (Na₃[Fe(C₂O₄)₃]): Similar to potassium ferrioxalate, it is used in photochemical studies.

This compound is unique due to its specific coordination structure and its applications in various fields, including dentistry, photography, and environmental science.

Propriétés

Formule moléculaire |

C6H2Fe2O13 |

|---|---|

Poids moléculaire |

393.76 g/mol |

Nom IUPAC |

iron(3+);oxalate;hydrate |

InChI |

InChI=1S/3C2H2O4.2Fe.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2/q;;;2*+3;/p-6 |

Clé InChI |

GNDKFXAEICOTQY-UHFFFAOYSA-H |

SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Fe+3].[Fe+3] |

SMILES canonique |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Fe+3].[Fe+3] |

Synonymes |

Acid, Oxalic Aluminum Oxalate Ammonium Oxalate Chromium (2+) Oxalate Chromium (3+) Oxalate (3:2) Chromium Oxalate Diammonium Oxalate Dilithium Oxalate Dipotassium Oxalate Disodium Oxalate Ferric Oxalate Iron (2+) Oxalate (1:1) Iron (3+) Oxalate Iron Oxalate Magnesium Oxalate Magnesium Oxalate (1:1) Manganese (2+) Oxalate (1:1) Monoammonium Oxalate Monohydrogen Monopotassium Oxalate Monopotassium Oxalate Monosodium Oxalate Oxalate, Aluminum Oxalate, Chromium Oxalate, Diammonium Oxalate, Dilithium Oxalate, Dipotassium Oxalate, Disodium Oxalate, Ferric Oxalate, Iron Oxalate, Magnesium Oxalate, Monoammonium Oxalate, Monohydrogen Monopotassium Oxalate, Monopotassium Oxalate, Monosodium Oxalate, Potassium Oxalate, Potassium Chromium Oxalate, Sodium Oxalic Acid Potassium Chromium Oxalate Potassium Oxalate Potassium Oxalate (2:1) Sodium Oxalate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.